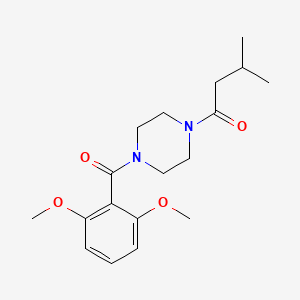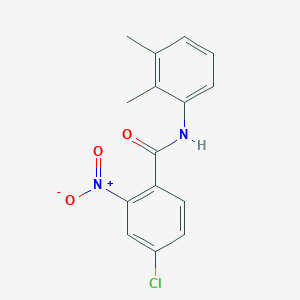![molecular formula C16H12N2O3S B5546477 [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid, commonly known as QTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Havaldar and Patil (2008) demonstrates the synthesis of derivatives from the reaction of [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid-N'-(substituted phenyl)-thiosemicarbazides. These compounds were screened for biological activity, highlighting the potential for pharmaceutical applications (Havaldar & Patil, 2008).
- In 2018, Awad et al. synthesized α-aminophosphonates based on the quinazolinone moiety. These compounds displayed significant anti-proliferative activity against various cancer cell lines, suggesting their potential in anticancer therapies (Awad et al., 2018).
Antibacterial and Antifungal Properties
- Sanghani et al. (2009) synthesized 4-oxo-thiazolidine derivatives, which showed promising antibacterial and antifungal activities. This indicates the compound's utility in developing new antimicrobial agents (Sanghani et al., 2009).
- Another study by Patel et al. (2010) on (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones revealed remarkable antibacterial and antifungal activities, further supporting its application in antimicrobial drug development (Patel et al., 2010).
Analgesic Activity
- Osarodion (2023) synthesized derivatives exhibiting significant analgesic activity. This finding suggests potential use in pain management therapies (Osarodion, 2023).
Anticancer and Anticonvulsant Potential
- Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. The study revealed in vitro anticancer activity, highlighting its utility in cancer therapy (Berest et al., 2011).
- Bunyatyan et al. (2020) focused on the anticonvulsant activity of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)-acetamides, indicating its potential use in epilepsy treatment (Bunyatyan et al., 2020).
Metal Complex Formation
- Hussien et al. (2017) studied metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, indicating the compound's role in forming complexes with various metal ions. These complexes were tested for antibacterial and antifungal activities (Hussien et al., 2017).
Propiedades
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFFYVRMYCNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)


![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)



![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)